REACTION_CXSMILES
|
[C:1]([C:4]1[CH2:8][CH2:7][CH2:6][CH:5]=1)(=[O:3])[CH3:2].[OH:9]O.[OH-].[Na+]>CO.O>[C:1]([C:4]12[O:9][CH:5]1[CH2:6][CH2:7][CH2:8]2)(=[O:3])[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
11.02 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
28.8 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
In the course of 1 hour, while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
the whole is stirred for 1/2 hour at room temperature
|
Duration
|
0.5 h
|
Type
|
EXTRACTION
|
Details
|
extracted with pentane
|
Type
|
WASH
|
Details
|
The pentane solution is washed neutral with sodium chloride solution
|
Type
|
DISTILLATION
|
Details
|
the pentane is distilled off through a Vigreux column
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled under 10 mm Hg pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C12C(CCC1)O2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |